molecular formula C11H10FNO2 B8746433 2-(3-Fluoropropyl)isoindoline-1,3-dione CAS No. 252736-26-8

2-(3-Fluoropropyl)isoindoline-1,3-dione

Cat. No.: B8746433
CAS No.: 252736-26-8
M. Wt: 207.20 g/mol
InChI Key: JROHZSZEOGLPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoropropyl)isoindoline-1,3-dione (CAS 252736-26-8) is a fluorinated derivative of isoindoline-1,3-dione, a scaffold commonly known as phthalimide . With a molecular formula of C11H10FNO2 and a molecular weight of 207.20, this compound serves as a versatile building block in medicinal and organic chemistry research . The isoindoline-1,3-dione core is a privileged structure in drug discovery, found in compounds with a range of biological activities . This specific 3-fluoropropyl analog is of particular interest for the synthesis of more complex molecules and for probing structure-activity relationships . Phthalimide derivatives are investigated for various potential applications, including as acetylcholinesterase inhibitors for Alzheimer's disease research and as anticonvulsant agents . The incorporation of a fluorine atom can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity, making it a valuable synthetic target. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Datasheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

252736-26-8

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

2-(3-fluoropropyl)isoindole-1,3-dione

InChI

InChI=1S/C11H10FNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2

InChI Key

JROHZSZEOGLPSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCF

Origin of Product

United States

Synthetic Methodologies for 2 3 Fluoropropyl Isoindoline 1,3 Dione and Its Analogues

Established Synthetic Routes to the Isoindoline-1,3-dione Core Structure

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide (B116566) system, is a cornerstone in synthetic organic chemistry. libretexts.org Its preparation has been extensively studied and refined over the years, leading to a variety of reliable methods.

Classical Condensation Reactions Involving Phthalic Anhydride (B1165640) and Amines

The most traditional and widely employed method for synthesizing N-substituted isoindoline-1,3-diones is the condensation of phthalic anhydride with a primary amine. acs.orgquora.com This reaction is typically carried out by heating the two reactants, often in a solvent such as glacial acetic acid, which facilitates the dehydration process. nih.gov The mechanism involves the initial formation of a phthalamic acid intermediate, which then undergoes cyclization via intramolecular nucleophilic acyl substitution to yield the imide.

The reaction conditions can be varied to optimize yields and purity. For instance, the reaction can be performed neat or in various solvents. thermofisher.com Microwave irradiation has emerged as a powerful tool to accelerate this transformation, often leading to shorter reaction times and improved yields. acs.orgctppc.orghakon-art.com Studies have shown that the reaction of phthalic anhydride with amines like urea, glycine, and aniline (B41778) under microwave irradiation can produce the corresponding phthalimide derivatives in good yields (70-80%). ctppc.org

Reactants Conditions Product Yield Reference
Phthalic anhydride, Primary amine Glacial acetic acid, reflux N-Substituted isoindoline-1,3-dione Good nih.gov
Phthalic anhydride, Urea Microwave N-Ureidophthalimide 70.7% ctppc.org
Phthalic anhydride, Glycine Microwave N-(Carboxymethyl)phthalimide 76.65% ctppc.org
Phthalic anhydride, Aniline Microwave N-Phenylphthalimide 80.21% ctppc.org

One-Pot and Multicomponent Reaction Strategies

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and reduced waste generation. researchgate.net Several such strategies have been developed for the synthesis of the isoindoline-1,3-dione core.

One notable example is the palladium-catalyzed three-component reaction involving an ortho-dihaloarene, an amine, and carbon monoxide. rsc.org This method allows for the direct construction of the N-substituted phthalimide scaffold in a single step. To achieve high yields of the desired phthalimide, the reaction is typically carried out under an atmosphere of carbon monoxide in an ionic liquid as a green solvent. rsc.org

Another innovative approach involves a copper-catalyzed cyanation-annulation-aminolysis sequence starting from 2-iodobenzoic acid and utilizing TMSCN as the cyanide source. This strategy is advantageous as it uses water as a green solvent and does not require carbon monoxide. rsc.org

Reaction Type Key Reactants Catalyst/Conditions Key Features Reference
Palladium-catalyzed dicarbonylation ortho-Dihaloarene, Amine, CO Palladium complex, Ionic liquid, 1 atm CO One-pot, good yields rsc.org
Copper-catalyzed cyanation-annulation-aminolysis 2-Iodobenzoic acid, TMSCN, Amine Copper catalyst, Water Green solvent, CO-free rsc.org

Eco-Friendly and Green Chemistry Approaches in Isoindoline-1,3-dione Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for isoindoline-1,3-dione synthesis. These approaches focus on minimizing the use of hazardous solvents and reagents, reducing energy consumption, and improving atom economy.

The use of high-temperature, high-pressure water/ethanol mixtures as a solvent for the condensation of o-phthalic acid and amines has been reported as a clean and effective method. rsc.org This technique often yields pure crystalline products directly from the reaction mixture, simplifying purification. Another green approach involves carrying out the Michael addition of phthalimide to acrylic acid esters under solvent-free conditions using zinc oxide as a heterogeneous and reusable catalyst. researchgate.net Furthermore, synthesis in supercritical carbon dioxide has also been explored as a facile and green route to phthalimides. researchgate.net

Specific Synthetic Approaches to the 2-(3-Fluoropropyl) Moiety

The introduction of the 3-fluoropropyl group onto the nitrogen atom of the isoindoline-1,3-dione core requires specific strategies for both incorporating the fluorine atom into the alkyl chain and forming the crucial N-C bond.

Strategies for Introducing Fluorine into Alkyl Chains

The synthesis of fluorinated organic molecules is a rapidly evolving field, with several methods available for the introduction of fluorine into alkyl chains. These methods can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride (B91410) ion. For the synthesis of a 3-fluoropropyl precursor, a common strategy is the nucleophilic fluorination of a primary alkyl halide. For example, 2-(3-iodopropoxy)naphthalene can be fluorinated using tetrabutylammonium (B224687) fluoride (TBAF) in a nonpolar protic solvent like t-amyl alcohol to yield the corresponding 2-(3-fluoropropoxy)naphthalene in good yield (76%). elsevierpure.com This suggests that a similar reaction with a suitable 3-halopropyl derivative could be employed. Precursors such as 1-fluoro-3-iodopropane (B1254131) are also commercially available or can be synthesized. chemsynthesis.comchemspider.comchemicalbook.com

Electrophilic Fluorination: This method utilizes reagents that act as a source of "F+". wikipedia.org Reagents like Selectfluor® are commonly used for the fluorination of carbon nucleophiles. mdpi.com While direct electrophilic fluorination of an unsubstituted propyl chain is challenging, this method can be effective for activated positions. For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been used to synthesize fluorinated dihydropyridines. mdpi.com

Another approach involves the deoxyfluorination of alcohols. For example, 3-fluoropropan-1-ol, a key precursor, can be synthesized and is commercially available. chemicalbook.comlookchem.comcymitquimica.comsigmaaldrich.comchemnet.com This alcohol can then be used in coupling reactions.

Coupling Reactions to Form the N-Substituted Isoindoline-1,3-dione Linkage

Once the 3-fluoropropyl moiety is prepared with a suitable functional group, it can be coupled to the isoindoline-1,3-dione core. Two classical and highly effective methods for this transformation are the Gabriel synthesis and the Mitsunobu reaction.

Gabriel Synthesis: This venerable method involves the alkylation of phthalimide with an alkyl halide. libretexts.orgthermofisher.commasterorganicchemistry.com In the context of synthesizing 2-(3-fluoropropyl)isoindoline-1,3-dione, this would involve the reaction of potassium phthalimide with a 1-fluoro-3-halopropane (e.g., 1-fluoro-3-iodopropane). chemsynthesis.comchemspider.comchemicalbook.com The reaction is typically carried out in a solvent like dimethylformamide (DMF). thermofisher.comiu.edu The use of potassium phthalimide, generated by reacting phthalimide with a base like potassium hydroxide, creates a potent nucleophile that readily displaces the halide in an SN2 reaction.

Mitsunobu Reaction: This reaction provides a powerful alternative for forming the N-C bond, particularly when starting from an alcohol. organic-chemistry.orgnih.govresearchgate.net The Mitsunobu reaction allows for the conversion of a primary alcohol, such as 3-fluoropropan-1-ol, chemicalbook.comlookchem.comcymitquimica.comsigmaaldrich.comchemnet.com to the corresponding N-substituted phthalimide in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgresearchgate.net This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for a primary alcohol like 3-fluoropropan-1-ol.

Coupling Reaction Key Reactants Reagents Key Features Reference
Gabriel Synthesis Phthalimide, 1-Fluoro-3-halopropane Base (e.g., KOH), DMF Forms N-C bond via SN2, avoids over-alkylation thermofisher.com
Mitsunobu Reaction Phthalimide, 3-Fluoropropan-1-ol PPh3, DEAD or DIAD Couples an alcohol to the imide nitrogen, mild conditions organic-chemistry.orgnih.gov

Derivatization and Functionalization of the this compound Scaffold

The isoindoline-1,3-dione moiety, also known as phthalimide, is a versatile scaffold in synthetic chemistry. researchgate.net Its chemical reactivity allows for modifications at several positions, enabling the systematic development of new derivatives. For the specific compound this compound, derivatization strategies can be envisioned to explore structure-activity relationships.

The foundational method for the synthesis of N-substituted phthalimides is the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com This reaction involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would typically involve the reaction of potassium phthalimide with a 3-fluoropropyl halide.

Further N-substitution or modification of the N-alkyl group is less common once the N-C bond is formed. However, alternative strategies can be employed to generate analogues with different N-substituents. One approach involves the use of alternative Gabriel reagents that allow for the introduction of a wider range of functional groups. wikipedia.org For instance, N-alkylation of phthalimide can be achieved using various alkyl halides under different reaction conditions, including solvent-free methods catalyzed by basic ionic liquids.

While direct re-alkylation of this compound is not a standard procedure, the synthesis of analogues with different N-alkyl chains can be readily achieved by employing the Gabriel synthesis with the corresponding alkyl halides. For example, a variety of N-alkyl and N-aryl phthalimides can be synthesized from 1,2,3-benzotriazin-4(3H)-ones in a metal-free approach. acs.org

Table 1: Representative N-Alkylation Reactions for the Synthesis of Isoindoline-1,3-dione Analogues
Starting MaterialAlkylating AgentBase/CatalystSolventTemperature (°C)Yield (%)Reference
Potassium Phthalimide2-Chloro-1-[4-(phenyl)-1-piperazinyl]ethanoneK₂CO₃AcetonitrileRefluxNot Specified mdpi.com
PhthalimideBenzyl (B1604629) chloridePotassium hydroxide[bmim]BF₄2095
Phthalimide1-BromobutanePotassium hydroxide[bmim]BF₄2092
Phthalimide1-IodopropanePotassium hydroxide[bmim]BF₄2094

The aromatic ring of the isoindoline-1,3-dione scaffold is susceptible to electrophilic aromatic substitution reactions. organic-chemistry.org These reactions allow for the introduction of various functional groups onto the benzene (B151609) ring, thereby modifying the electronic properties and steric profile of the molecule. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

For N-alkylphthalimides like this compound, the imide group is electron-withdrawing and directs incoming electrophiles to the meta-position relative to the carbonyl groups (positions 4 and 5 of the isoindoline (B1297411) ring system). However, the reaction conditions need to be carefully controlled to avoid side reactions.

For example, nitration of the phthalimide ring can be achieved using a mixture of nitric acid and sulfuric acid. google.com The resulting nitro-substituted derivative can then serve as a precursor for further functionalization, such as reduction to an amino group, which in turn can be diazotized and subjected to various nucleophilic substitutions.

Table 2: Examples of Aromatic Ring Functionalization of Phthalimide Derivatives
SubstrateReagent(s)ProductConditionsYield (%)Reference
Phthalic AnhydrideNitric acid, Sulfuric acid3-Nitrophthalic acid0-10 °C85-91
3-Nitrophthalic acidHydrazine hydrate4-AminophthalhydrazideRefluxNot Specified
N-ArylphthalimideNBSN-(Bromoaryl)phthalimideNot SpecifiedNot Specified organic-chemistry.org

Modification of the 3-fluoropropyl side chain of this compound offers another avenue for creating analogues. While the carbon-fluorine bond is generally stable, reactions can be designed to modify other parts of the propyl chain or to replace the entire chain.

One hypothetical approach could involve the synthesis of analogues with longer or branched fluoroalkyl chains, starting from the corresponding fluoroalkyl halides via the Gabriel synthesis. thermofisher.com For instance, using 1-fluoro-4-bromobutane would yield 2-(4-fluorobutyl)isoindoline-1,3-dione.

Another strategy could involve the introduction of additional functional groups on the propyl chain. This would necessitate starting with a more complex, functionalized propyl halide. For example, the synthesis of 2-(2-hydroxy-3-fluoropropyl)isoindoline-1,3-dione could be envisioned by using 1-bromo-3-fluoropropan-2-ol (B1628113) in a Gabriel synthesis. Subsequent reactions on the hydroxyl group, such as oxidation to a ketone or conversion to other functional groups, would provide a range of derivatives.

Furthermore, reactions targeting the C-H bonds of the propyl chain could be considered, although this would likely be challenging due to the relative inertness of these bonds. Advanced catalytic methods for C-H functionalization might offer a pathway for such modifications. rsc.org

Table 3: Analogous Side-Chain Elaboration Starting from Functionalized Alkyl Halides
Phthalimide SourceAlkyl HalideResulting N-Alkylphthalimide Side ChainReference
Potassium Phthalimide3-Bromopropan-1-ol3-Hydroxypropyl
Potassium Phthalimide1-Bromo-3-chloropropane3-Chloropropyl
Potassium Phthalimide3-BromopropyneProp-2-yn-1-yl

Note: These examples demonstrate the synthesis of N-alkylphthalimides with functionalized side chains, illustrating a strategy that could be applied to generate analogues of this compound.

Advanced Characterization Techniques and Structural Elucidation of 2 3 Fluoropropyl Isoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(3-Fluoropropyl)isoindoline-1,3-dione by providing detailed information about the hydrogen, carbon, and fluorine atomic environments and their connectivity.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The spectrum of this compound is characterized by two distinct regions: the aromatic region corresponding to the phthalimide (B116566) group and the aliphatic region of the 3-fluoropropyl chain.

Aromatic Region: The four protons on the benzene (B151609) ring of the phthalimide moiety are chemically equivalent in pairs due to the molecule's symmetry. They typically appear as a complex second-order multiplet system (AA'BB') or can be simplified as two multiplets. These signals are expected in the downfield region, approximately between δ 7.70 and 7.95 ppm, consistent with deshielded aromatic protons adjacent to an electron-withdrawing imide group. mdpi.com

Aliphatic Region: The 3-fluoropropyl chain gives rise to three distinct signals:

A triplet of triplets (dt) is anticipated for the methylene (B1212753) protons attached to the fluorine atom (-CH₂F) around δ 4.5 ppm. The large splitting is due to the two-bond coupling with the fluorine atom (²JHF, ~47 Hz), and the smaller splitting is from the three-bond coupling to the adjacent methylene protons (³JHH, ~6 Hz).

The central methylene protons (-CH₂-CH₂-CH₂-) are expected to appear as a complex multiplet around δ 2.1 ppm, resulting from coupling to the protons on both adjacent methylene groups as well as a three-bond coupling to the fluorine atom (³JHF).

A triplet around δ 3.8 ppm corresponds to the methylene protons directly attached to the phthalimide nitrogen (-N-CH₂-), coupled to the adjacent central methylene group (³JHH, ~7 Hz).

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
Ar-H (Phthalimide)7.70 - 7.95Multiplet-4H
-CH₂F~4.5Triplet of triplets (dt)²JHF ≈ 47, ³JHH ≈ 62H
-CH₂-CH₂-CH₂-~2.1Multiplet-2H
N-CH₂-~3.8Triplet (t)³JHH ≈ 72H

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, seven unique carbon signals are expected.

Carbonyl Carbons: A signal in the range of δ 167-169 ppm is characteristic of the two equivalent imide carbonyl carbons. rsc.org

Aromatic Carbons: Three signals represent the phthalimide ring: one for the two equivalent quaternary carbons adjacent to the imide ring (δ ~132 ppm) and two for the four equivalent protonated aromatic carbons (δ ~123 ppm and ~134 ppm). rsc.org

Aliphatic Carbons: The propyl chain carbons are distinguished by their chemical shifts and coupling to fluorine:

The carbon directly bonded to fluorine (-CH₂F) is significantly deshielded and appears as a doublet around δ 80-82 ppm due to a strong one-bond C-F coupling (¹JCF, ~165 Hz).

The carbon attached to the nitrogen (N-CH₂) is expected around δ 35-37 ppm.

The central carbon (-CH₂-CH₂-CH₂-) should appear around δ 28-30 ppm and will exhibit a two-bond C-F coupling (²JCF, ~20 Hz).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C=O (Imide)~168-
Ar-C (CH)~134-
Ar-C (Quaternary)~132-
Ar-C (CH)~123-
-CH₂F~81¹J ≈ 165
N-CH₂-~36³J ≈ 5
-CH₂-CH₂-CH₂-~29²J ≈ 20

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.gov It provides a clean spectrum, as endogenous background signals are absent. nih.gov For this compound, a single signal is expected. The chemical shift for fluorine in an aliphatic environment typically falls in the range of δ -215 to -230 ppm. biophysics.org This signal would appear as a triplet due to coupling with the two adjacent protons (²JHF), providing direct evidence for the -CH₂F moiety. biophysics.org

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂F-215 to -230Triplet (t)²JHF ≈ 47

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (H-H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show a crucial correlation between the N-CH₂ protons and the central -CH₂- protons, and another between the central -CH₂- protons and the -CH₂F protons, confirming the sequential arrangement of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., the proton signal at ~3.8 ppm correlates with the carbon signal at ~36 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. youtube.comsdsu.edu Key HMBC correlations would include:

A correlation from the N-CH₂ protons (~3.8 ppm) to the imide carbonyl carbons (~168 ppm), confirming the attachment of the propyl chain to the nitrogen atom of the phthalimide ring.

Correlations from the aromatic protons to various aromatic carbons, confirming the structure of the phthalimide ring.

Table 4: Predicted Key 2D NMR Correlations for this compound

ExperimentProton Signal (δ, ppm)Correlated Nucleus (δ, ppm)Significance
COSYN-CH₂ (~3.8)-CH₂- (~2.1)Confirms propyl chain connectivity
COSY-CH₂- (~2.1)-CH₂F (~4.5)Confirms propyl chain connectivity
HSQCAr-H (~7.8)Ar-C (~123, ~134)Assigns protonated aromatic carbons
HSQC-CH₂F (~4.5)-CH₂F (~81)Assigns fluorinated carbon
HMBCN-CH₂ (~3.8)C=O (~168)Confirms N-alkylation site
HMBCN-CH₂ (~3.8)Ar-C (Quaternary, ~132)Confirms phthalimide structure

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The FT-IR spectrum of this compound would display several characteristic absorption bands. nih.gov

C=O Stretching: The imide group shows two distinct and strong absorption bands: an asymmetric stretch typically around 1770-1780 cm⁻¹ and a symmetric stretch around 1700-1720 cm⁻¹. rsc.orgacgpubs.org

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain appears as stronger bands below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the imide C-N bond is typically found around 1380-1400 cm⁻¹.

C-F Stretching: A strong and characteristic absorption band for the C-F single bond stretch is expected in the 1100-1000 cm⁻¹ region. libretexts.org

Table 5: Predicted FT-IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3080Weak-MediumAromatic C-H Stretch
2850-2960MediumAliphatic C-H Stretch
~1775StrongAsymmetric C=O Stretch (Imide)
~1710StrongSymmetric C=O Stretch (Imide)
1450-1600Medium-WeakAromatic C=C Stretch
~1390StrongC-N Stretch
1000-1100StrongC-F Stretch

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through analysis of its fragmentation patterns. libretexts.org For this compound (C₁₁H₁₀FNO₂), the expected monoisotopic mass is 207.0692 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺˙ at m/z 207) or a protonated molecular ion ([M+H]⁺ at m/z 208) would confirm the molecular weight.

The fragmentation of N-substituted phthalimides is well-documented and typically involves cleavage at the N-alkyl bond and within the phthalimide ring itself. xml-journal.netnih.gov

Primary Fragmentation: A common pathway is the cleavage of the N-C1' bond. This can lead to the formation of a stable phthalimide fragment at m/z 147 or a protonated version at m/z 148.

Side-Chain Fragmentation: Another likely fragmentation is the loss of a CH₂F radical (mass 33), resulting in a fragment ion at m/z 174. Alpha-cleavage next to the nitrogen can also occur.

Phthalimide Ring Fragmentation: The phthalimide ring itself can fragment through the loss of carbon monoxide (CO, mass 28), leading to a characteristic fragment at m/z 104 (corresponding to a benzonitrile (B105546) cation), which can further lose HCN to give a fragment at m/z 76 (benzyne). nist.gov

Table 6: Predicted Key Mass Fragments for this compound

Predicted m/zPossible Fragment IonProposed Neutral Loss
208[C₁₁H₁₁FNO₂]⁺[M+H]⁺
207[C₁₁H₁₀FNO₂]⁺˙[M]⁺˙
174[C₁₀H₈NO₂]⁺•CH₂F
160[C₉H₆NO₂]⁺C₃H₄F•
148[C₈H₅NO₂]⁺C₃H₅F
104[C₇H₄N]⁺C₃H₅F + CO
76[C₆H₄]⁺˙C₃H₅F + CO + HCN

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the measurement of a mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula, distinguishing it from other molecules with the same nominal mass.

For this compound, HRMS is used to confirm its elemental composition of C₁₁H₁₀FNO₂. The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The protonated molecule, [M+H]⁺, is commonly observed.

SpeciesFormulaTheoretical Monoisotopic Mass (Da)
[M]C₁₁H₁₀FNO₂207.0696
[M+H]⁺C₁₁H₁₁FNO₂⁺208.0774
[M+Na]⁺C₁₁H₁₀FNNaO₂⁺230.0593

Experimental HRMS analysis of a synthesized sample of this compound would be expected to yield a mass measurement that matches this theoretical value to within a few parts per million (ppm), thus confirming its elemental formula and verifying its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS in positive ion mode would typically show the protonated molecular ion [M+H]⁺ as the base peak at m/z 208.1. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ (m/z 230.1), may also be observed. The fragmentation pattern can provide further structural information. Common fragmentation pathways for N-alkylphthalimides involve cleavage of the alkyl chain or the phthalimide group itself. Expected fragments for this compound could include ions corresponding to the loss of the fluoropropyl side chain or cleavage within the chain.

Observed IonFormulaExpected m/z (Monoisotopic)Interpretation
[M+H]⁺C₁₁H₁₁FNO₂⁺208.1Protonated Molecular Ion
[M+Na]⁺C₁₁H₁₀FNNaO₂⁺230.1Sodium Adduct

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-(3-Bromopropyl)isoindoline-1,3-dione shows that the isoindoline (B1297411) ring system is nearly planar. nih.gov The bond lengths and angles within the phthalimide group are consistent with those of other N-substituted phthalimides. nih.gov The dihedral angle between the five-membered and six-membered rings of the phthalimide core is minimal, indicating a high degree of planarity. nih.gov

Crystal Data and Structure Refinement for 2-(3-Bromopropyl)isoindoline-1,3-dione nih.govresearchgate.net
ParameterValue
Empirical FormulaC₁₁H₁₀BrNO₂
Formula Weight268.11
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)4.8413 (7)
b (Å)7.3401 (11)
c (Å)15.095 (2)
β (°)91.729 (3)
Volume (ų)536.18 (14)
Z2
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)

Based on this data, it is predicted that this compound would exhibit a similar planar phthalimide core with the fluoropropyl chain extending from the nitrogen atom. The substitution of bromine with the smaller, more electronegative fluorine atom may lead to subtle differences in bond lengths, angles, and intermolecular interactions within the crystal lattice, potentially influencing the crystal packing arrangement.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental to synthetic chemistry for both monitoring the progress of a reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor reaction progress. researchgate.netresearchgate.net For the synthesis of this compound (e.g., from potassium phthalimide and 1-fluoro-3-iodopropane), a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. acgpubs.orggsconlinepress.comresearchgate.net The starting materials and the product will have different retention factors (Rƒ values), allowing for a visual assessment of the consumption of reactants and the formation of the desired product.

Column Chromatography is often employed for the purification of the crude product following the reaction. acgpubs.org Using a stationary phase like silica gel and an eluent system similar to that used for TLC (e.g., ethyl acetate/n-hexane), the target compound can be separated from unreacted starting materials and any byproducts. acgpubs.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the isolated compound with high precision. A reversed-phase HPLC method would be suitable for this compound.

Representative HPLC Method Parameters
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at ~220 nm
Injection Volume10 µL

In a typical HPLC analysis, a sharp, symmetrical peak at a specific retention time would indicate a pure sample. The presence of other peaks would signify impurities, and their relative peak areas can be used to quantify the purity of the product, which is often required to be >95% or higher for research applications.

Research Applications and Mechanistic Insights in Chemical Science

2-(3-Fluoropropyl)isoindoline-1,3-dione as a Versatile Synthetic Building Block and Chemical Intermediate

The isoindoline-1,3-dione heterocycle, commonly known as phthalimide (B116566), is a cornerstone in synthetic organic chemistry. longdom.orgresearchgate.net Its rigid, hydrophobic structure makes it a privileged scaffold—a molecular framework that is frequently found in biologically active compounds. mdpi.comresearchgate.net The compound this compound leverages this core structure, functionalizing it with a three-carbon chain terminating in a fluorine atom. This specific substitution pattern renders it a highly useful intermediate for introducing a fluorinated propyl-amine synthon into more complex molecules.

The phthalimide group itself is renowned for its role in the Gabriel synthesis, a classic method for preparing primary amines. byjus.comwikipedia.orgmasterorganicchemistry.com In this context, the nitrogen atom of the phthalimide is deprotonated and acts as a nucleophile to displace a leaving group, such as a halide. Subsequent cleavage of the phthalimide group, often with hydrazine, liberates the primary amine. wikipedia.orgmasterorganicchemistry.com Therefore, N-substituted phthalimides like this compound are stable precursors used to install a protected primary amine functionality.

The primary utility of this compound in constructing complex organic architectures lies in its function as a masked 3-fluoro-1-aminopropane equivalent. The phthalimide moiety serves as an excellent protecting group for the primary amine, preventing unwanted side reactions while the rest of the molecular structure is being assembled. organic-chemistry.org Its stability to various reaction conditions, including oxidative and thermal stress, makes it a reliable component in multi-step syntheses. acs.org

Chemists can incorporate the 3-fluoropropyl phthalimide unit into a target molecule and, at a later synthetic stage, deprotect the amine to allow for further functionalization, such as amide bond formation or reductive amination. This strategy is crucial in the synthesis of pharmaceuticals and other bioactive molecules where a primary amine connected by a flexible linker is a key pharmacophoric element. byjus.comgsconlinepress.com The presence of the fluorine atom can also be exploited to fine-tune the physicochemical properties of the final product, such as lipophilicity, metabolic stability, and binding affinity, a common strategy in medicinal chemistry.

The isoindoline-1,3-dione core is recognized as a fundamental building block for creating diverse libraries of compounds for drug discovery. mdpi.comresearchgate.net By using intermediates like this compound, chemists can systematically generate advanced chemical scaffolds. The reactivity of the imide nitrogen allows for the attachment of various pharmacophores via different linkers, enabling the exploration of structure-activity relationships (SAR). mdpi.comnih.gov

The 3-fluoropropyl linker provides a flexible connection between the phthalimide scaffold and another part of the molecule. This modular approach allows for the synthesis of hybrid molecules that combine the known biological activities of the phthalimide core with other functional groups. nih.gov For instance, the phthalimide unit might anchor a molecule within a protein's binding site, while the fluorinated tail explores adjacent pockets to enhance potency or selectivity. This strategy has been successfully employed in developing inhibitors for a wide range of biological targets. nih.govmdpi.com

Exploration of Isoindoline-1,3-dione Derivatives as Probes and Tools for Mechanistic Studies

The well-defined and rigid structure of the isoindoline-1,3-dione moiety makes it an ideal platform for designing molecular probes to investigate complex biological processes. researchgate.net These derivatives serve as valuable tools for studying molecular recognition events, enzyme kinetics, and ligand-receptor interactions at a molecular level.

Molecular probes based on the isoindoline-1,3-dione scaffold are designed to interact with biological targets in a specific and detectable manner. The planar, aromatic phthalimide ring is adept at forming non-covalent interactions, such as π-π stacking, with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within protein binding sites. nih.govnih.gov

By systematically modifying the N-substituent, researchers can probe the topology and chemical environment of a binding pocket. For example, a derivative like this compound introduces a flexible, fluorinated chain. The fluorine atom can act as a weak hydrogen bond acceptor and its unique electronic properties can be detected by ¹⁹F NMR spectroscopy, providing a sensitive handle for studying binding events. The length and flexibility of the propyl linker allow the probe to explore the spatial dimensions of the active site. This approach has been instrumental in mapping the active sites of enzymes such as acetylcholinesterase, where inhibitors have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.govnih.gov

Isoindoline-1,3-dione derivatives have been extensively studied as modulators of various protein and enzyme functions. mdpi.comgsconlinepress.com Molecular docking and in vitro studies have revealed that these compounds can act as potent inhibitors for a range of targets by establishing key interactions within their active sites. jmpas.comasianpubs.org

Key interactions often involve hydrogen bonds formed by the carbonyl oxygens of the phthalimide ring and hydrophobic interactions involving the N-substituent. nih.govresearchgate.net For instance, in studies of cyclooxygenase (COX) enzymes, phthalimide derivatives were found to form hydrogen bonds with critical residues like Arg120 and Tyr355 and engage in hydrophobic interactions with residues such as Leu352 and Val523. nih.gov Similarly, in the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), the isoindoline-1,3-dione moiety was shown to form significant π-π stacking interactions with Phe381 and Phe424. nih.gov

The table below summarizes the inhibitory activities of various isoindoline-1,3-dione derivatives against several protein targets, illustrating the versatility of this chemical scaffold.

Derivative ClassProtein TargetKey Findings / ActivityReference
N-benzyl pyridinium (B92312) hybridsAcetylcholinesterase (AChE)Potent inhibition (IC₅₀ = 2.1–7.4 μM). Interact with both catalytic and peripheral sites. nih.gov
N-arylpiperazine derivativesCyclooxygenase (COX-1/COX-2)Selective inhibition of COX isoforms. H-bonds with Arg120/Tyr355 and hydrophobic interactions observed. nih.govnih.gov
N-benzylpiperidinylamine derivativesAChE & Butyrylcholinesterase (BuChE)Active against AChE (IC₅₀ as low as 87 nM) and BuChE (IC₅₀ = 7.76 μM). mdpi.com
Pyrazole-isoindoline-1,3-dione hybrids4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Highly potent inhibition (Kᵢ = 3.92 nM), with π-π stacking interactions with Phe381 and Phe424. nih.gov
N-phenyl substituted derivativesVarious (TNF-α, HDAC, VEGF, EGF, Tyrosine Kinase)Docking studies show strong binding affinity via hydrogen bonds and hydrophobic interactions. jmpas.com

The distinction between orthosteric and allosteric binding is critical in modern pharmacology. Orthosteric ligands bind to the primary, endogenous ligand binding site of a receptor, whereas allosteric modulators bind to a topographically distinct site, influencing the receptor's function without directly competing with the endogenous ligand. nih.gov Allosteric modulation offers potential advantages, such as greater selectivity and a more nuanced control of receptor activity. researchgate.net

The modular nature of isoindoline-1,3-dione derivatives makes them suitable for designing probes to investigate these different binding mechanisms. A molecule can be designed where the isoindoline-1,3-dione core acts as an anchor in an orthosteric or allosteric pocket, while the N-substituent is extended to interact with an adjacent site. Such "bitopic" ligands, which simultaneously engage two distinct sites on a receptor, can provide valuable insights into receptor structure and function. The 3-fluoropropyl chain on the title compound provides a flexible yet conformationally constrained linker that could be used to position a terminal functional group towards a secondary binding pocket, allowing for the systematic study of allosteric modulation.

Applications in Materials Science Research

The isoindoline-1,3-dione scaffold, a core component of this compound, has garnered attention for its potential applications in various domains of materials science. This interest stems from the electronic and structural properties of the phthalimide group, which can be tailored through substitution at the nitrogen atom.

Potential in Non-Linear Optical (NLO) Materials Development

Organic compounds featuring delocalized π-electron systems are considered promising candidates for non-linear optical (NLO) materials, which have applications in telecommunications and optical information processing. researchgate.net The isoindoline-1,3-dione structure contains such a delocalized system, making its derivatives subjects of interest in this field. researchgate.net Theoretical calculations on related isoindoline (B1297411) compounds have shown that these molecules can exhibit high first hyperpolarizability (β) values, a key indicator of NLO activity, suggesting they can be good candidates for NLO materials. researchgate.net The development of NLO chromophores often involves incorporating electron donor and acceptor substituents to polarize the π-electron system, a strategy that could be applied to derivatives of this compound to enhance their NLO properties. nih.gov

Exploration in Photochromic Systems and Organic Electronic Materials

N-isoindoline-1,3-dione heterocycles have been identified for their potential use in photochromic materials. researchgate.net Photochromic compounds can change their color upon exposure to light, a property that is valuable for applications such as smart windows, optical data storage, and molecular switches. The specific role of the this compound in such systems would depend on how the fluoropropyl group influences the electronic transitions within the phthalimide core upon irradiation. Further research is needed to explore its efficacy and mechanism in photochromic systems.

Use as Polymer Additives

Derivatives of isoindoline-1,3-dione are also explored for their utility as polymer additives. researchgate.net Depending on their specific structure, these additives can serve various functions, such as improving thermal stability, acting as plasticizers, or functioning as colorants. The incorporation of a fluorine atom, as in this compound, could potentially enhance properties like thermal resistance or alter the polymer's surface characteristics due to the high electronegativity and low polarizability of fluorine.

Structure-Activity Relationship (SAR) Analysis in the Context of Molecular Design Principles

Structure-Activity Relationship (SAR) analysis is crucial for understanding how a molecule's chemical structure influences its properties and behavior. For isoindoline-1,3-dione derivatives, SAR studies help in designing molecules with tailored functions, whether for biological applications or materials science. researchgate.net

Elucidating the Influence of Substituent Variations on Molecular Behavior

The nature and position of substituents on the isoindoline-1,3-dione framework significantly impact its molecular behavior and activity. Studies on related compounds have demonstrated that even minor changes can lead to substantial differences in biological efficacy.

For instance, in a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids designed as acetylcholinesterase (AChE) inhibitors, the type and position of the halogen substituent on the benzyl (B1604629) ring played a critical role in their inhibitory activity. nih.gov

A 4-fluoro substituent resulted in the highest activity. nih.gov

Moving the fluoro group to the meta position (3-fluoro) slightly reduced the activity. nih.gov

Replacing the fluoro group with a chloro group led to a more than two-fold decrease in inhibitory activity. nih.gov

Para-methyl substituted compounds showed better activity than chloro-substituted ones. nih.gov

Compound Substituent (on Benzyl Moiety)AChE Inhibitory Activity (IC50 in µM)Reference
4-Fluorobenzyl2.1 nih.gov
3-Fluorobenzyl2.7 - 2.9 nih.gov
4-Chlorobenzyl6.7 - 7.4 nih.gov
4-Methylbenzyl4.8 - 5.4 nih.gov
Unsubstituted BenzylNo significant difference from substituted nih.gov

Understanding Conformational Effects on Interaction Profiles

The three-dimensional shape, or conformation, of a molecule is critical to how it interacts with other molecules or biological targets. For derivatives of isoindoline-1,3-dione, the flexibility of the substituent attached to the nitrogen atom can significantly influence its interaction profile. nih.gov

Molecular docking studies on various isoindoline-1,3-dione derivatives have shown that the molecule's ability to fit within a specific binding site, such as the active site of an enzyme, is key to its function. nih.govmdpi.com The conformation determines which parts of the molecule are exposed and available for interaction. For example, carbonyl oxygens of the isoindoline-1,3-dione ring can act as hydrogen-bond acceptors, while other parts of the molecule may engage in hydrophobic interactions. researchgate.net

In this compound, the propyl chain provides conformational flexibility. This allows the molecule to adopt various spatial arrangements, which could enable it to adapt to the shape of different binding sites or surfaces. The terminal fluorine atom can also influence conformational preferences due to steric and electronic effects, potentially favoring specific orientations that enhance or diminish its interaction with a target.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Fluoropropyl)isoindoline-1,3-dione, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the fluoropropyl group can be introduced via a Mitsunobu reaction or alkylation of isoindoline-1,3-dione precursors under anhydrous conditions . Key optimization parameters include:

  • Temperature : Reactions often proceed at 60–80°C in polar aprotic solvents (e.g., DMF or DCM).
  • Catalysts : Use of bases like K₂CO₃ or DBU to enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry; the fluoropropyl group shows distinct splitting patterns (e.g., ¹⁹F coupling in ¹H NMR at δ 4.5–5.0 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 250.08) .
  • IR : Absorbance bands near 1700–1750 cm⁻¹ confirm carbonyl groups .

Q. How does the fluoropropyl substituent influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to buffers (pH 3–9) at 40–60°C for 48–72 hours. Monitor degradation via HPLC .
  • Key Findings : The fluoropropyl group enhances hydrolytic stability compared to non-fluorinated analogs (e.g., bromopropyl derivatives degrade 30% faster at pH 7) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Screening : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Structural Analogs : Compare activity to non-fluorinated or piperidine-containing analogs (Table 1) .

Q. Table 1: Activity Comparison of Structural Analogs

CompoundIC₅₀ (μM)Target Enzyme
2-(3-Fluoropropyl)isoindoline12.3Kinase A
2-(3-Bromopropyl)isoindoline18.7Kinase A
Thalidomide>50Kinase A

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Fluorine’s electronegativity improves binding via polar interactions .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
  • QSAR : Correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., buffer composition, cell line variability) .
  • Dose-Response Curves : Replicate studies with standardized protocols (e.g., fixed incubation time, controlled DMSO concentration) .
  • Orthogonal Assays : Validate results using SPR (binding affinity) and Western blot (target inhibition) .

Q. What strategies improve regioselectivity during fluoropropyl functionalization of isoindoline-dione scaffolds?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., phthalimide nitrogen) to direct substitution .
  • Solvent Effects : Use DMF for polar transition states favoring C3-position reactivity .
  • Catalytic Systems : Pd-catalyzed cross-coupling for precise C–F bond formation .

Q. How can in vivo pharmacokinetic parameters be optimized for this compound?

Methodological Answer:

  • LogP Adjustment : Introduce hydrophilic groups (e.g., PEG chains) to reduce logP from 2.5 to 1.8, enhancing solubility .
  • Metabolic Stability : Liver microsome assays identify metabolic hotspots; fluorination reduces CYP450-mediated oxidation .
  • Bioavailability : Nanoformulation (e.g., liposomes) improves plasma half-life in rodent models .

Q. What multi-step synthesis approaches integrate this compound into complex drug candidates?

Methodological Answer:

  • Convergent Synthesis : Couple the fluoropropyl unit to a pre-functionalized isoindoline-dione core via Sonogashira or Suzuki-Miyaura reactions .
  • Scale-Up Considerations : Optimize flow chemistry for high-yield (>80%) steps under continuous conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.